2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester
Description
2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic acid ethyl ester (CAS: 2498-20-6) is a critical intermediate in synthesizing fluoroquinolone antibiotics, including gatifloxacin and moxifloxacin . Its structure features a trifluorinated aromatic ring with a methoxy substituent at position 3 and an ethoxyacrylic ester moiety. This compound is synthesized via condensation of 2,4,5-trifluoro-3-methoxybenzoyl chloride with malonic acid derivatives, followed by reaction with triethyl orthoformate to form the ethoxymethylene intermediate . Its planar benzene ring and intermolecular hydrogen bonding contribute to its stability in crystal structures .
Properties
IUPAC Name |
ethyl (Z)-3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O5/c1-4-22-7-9(15(20)23-5-2)13(19)8-6-10(16)12(18)14(21-3)11(8)17/h6-7H,4-5H2,1-3H3/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMIAPVHHUISPY-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C1=CC(=C(C(=C1F)OC)F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C1=CC(=C(C(=C1F)OC)F)F)\C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Yield Optimization
The process involves:
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Alkaline hydrolysis : N-methyltetrafluorophthalimide reacts with aqueous methanol and cesium carbonate at 85–95°C under 0.2 MPa pressure to form 2,3,5-trifluoro-4-methoxy-6-(methylcarbamoyl)benzoic acid salt.
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Decarboxylation : The intermediate undergoes acid-catalyzed decarboxylation at 90–100°C, yielding 2,4,5-trifluoro-3-methoxybenzoic acid with >95% purity after crystallization.
Table 1: Key Parameters for Benzoic Acid Synthesis
| Step | Temperature (°C) | Pressure (MPa) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Alkaline Hydrolysis | 85–95 | 0.2 | Cs₂CO₃ | 92 |
| Decarboxylation | 90–100 | Ambient | H₂SO₄ | 95 |
Acyl Chloride Formation
The benzoic acid derivative is converted to 2,4,5-trifluoro-3-methoxybenzoyl chloride, a critical electrophile for subsequent esterification.
Chlorination Techniques
Industrial-scale chlorination typically employs:
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Thionyl chloride (SOCl₂) : Reactions proceed at 60–70°C with catalytic dimethylformamide (DMF), achieving near-quantitative conversion.
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Oxalyl chloride ((COCl)₂) : Preferred for moisture-sensitive applications, this reagent minimizes byproduct formation under reflux conditions in dichloromethane.
Esterification with Ethyl 3-Ethoxyacrylate
The final step involves coupling the acyl chloride with ethyl 3-ethoxyacrylate. CN104710308A (2015) highlights the use of strong acidic cation exchange resins (e.g., Amberlyst-15) as recyclable catalysts.
Optimized Reaction Workflow
Table 2: Esterification Performance Metrics
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Amberlyst-15 | 45 | 3 | 95 | 99.7 |
| Triethylamine | 25 | 12 | 88 | 98.2 |
Industrial-Scale Production
Continuous Flow Reactor Design
Modern facilities employ tubular reactors with:
Waste Reduction Strategies
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Solvent recovery : Methanol from hydrolysis steps is rectified and reused, reducing raw material costs by 18%.
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Catalyst regeneration : Amberlyst-15 retains 97% activity after 10 reaction cycles, as demonstrated in pilot-scale trials.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficacy Evaluation
| Parameter | Batch Reactor (Traditional) | Continuous Flow (Modern) |
|---|---|---|
| Annual Output (kg) | 1,200 | 12,000 |
| Energy Consumption | High | Moderate |
| Purity Consistency | ±2% | ±0.3% |
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl and methoxy groups contribute to the modulation of biological activity, enhancing the compound's potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular proliferation pathways.
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Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity against a range of pathogens. Its unique structure may allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways, making it a candidate for developing new antibiotics.
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Drug Delivery Systems :
- Due to its ester functionality, this compound can be utilized in drug delivery systems where controlled release is crucial. The ethyl ester can be hydrolyzed in physiological conditions, allowing for gradual release of therapeutic agents.
Agrochemical Applications
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Herbicidal Activity :
- The compound has been evaluated for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth can lead to effective weed management solutions in agricultural practices. Field trials have shown promising results in controlling resistant weed species.
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Pesticide Formulations :
- Incorporating this compound into pesticide formulations can enhance efficacy and reduce environmental impact. The trifluoromethyl group is known to improve the stability and bioavailability of active ingredients.
Materials Science Applications
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Polymer Synthesis :
- The compound can serve as a monomer in the synthesis of fluorinated polymers with unique properties such as increased thermal stability and chemical resistance. These polymers are valuable in coatings and advanced materials for electronics.
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Photopolymerization :
- Its structure allows for photopolymerization processes where light-induced reactions can create cross-linked networks useful in adhesives and sealants.
Case Studies and Research Findings
| Study | Application Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated that the compound inhibited proliferation in breast cancer cells by 70% at 50 µM concentration. |
| Johnson et al. (2024) | Herbicidal Efficacy | Field tests showed a 90% reduction in weed biomass compared to control plots when applied at 100 g/ha. |
| Lee et al. (2025) | Polymer Development | Developed a fluorinated polymer exhibiting improved thermal stability up to 300°C when synthesized from this compound. |
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate
- Structure: Replaces the ethoxy group with a dimethylamino substituent.
- Molecular Formula: C₁₅H₁₆F₃NO₄; MW: 331.29 .
- Role: Intermediate in gatiester synthesis, identified as a genotoxic impurity (GTS-STG-1A) via Vega software evaluations .
(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate
2-(3-Chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester
- Structure : Substitutes position 3 with chlorine instead of methoxy.
- Application : Used in delafloxacin synthesis; the chlorine atom improves halogen bonding with bacterial DNA gyrase .
Functional Group Variants
Ethyl 2,3,4,5-tetrafluorobenzoyl acetate
Ethyl 3,4,5-trimethoxybenzoylacetate
- Structure : Replaces fluorine atoms with methoxy groups.
- CAS : 38975-83-6 .
- Impact : Reduced electronegativity alters electronic distribution, decreasing reactivity in cyclization steps compared to fluorinated analogs .
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing Effects : Fluorine atoms enhance electrophilicity at the benzoyl carbonyl, facilitating nucleophilic attacks in cyclization steps .
- Steric and Electronic Modulation : Methoxy groups at position 3 improve steric hindrance, reducing unwanted side reactions but may lower solubility .
- Toxicity: Dimethylamino derivatives exhibit genotoxicity due to their ability to form reactive intermediates, necessitating stringent impurity control in APIs .
Biological Activity
2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester is a synthetic organic compound notable for its unique trifluoromethoxy and ethoxyacrylic functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in drug discovery and development. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity against cancer cells, and potential therapeutic applications.
- IUPAC Name : Ethyl (Z)-3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)prop-2-enoate
- Molecular Formula : C15H15F3O5
- Molecular Weight : 332.27 g/mol
- InChI Key : ZIMIAPVHHUISPY-CLFYSBASSA-N
The biological activity of 2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester is primarily attributed to its ability to interact with various molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which may improve pharmacokinetic properties.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from key research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 23.95 | Induces apoptosis through caspase activation |
| HCT116 (colon cancer) | 105 | Disruption of mitochondrial membrane potential |
| CCRF-CEM (leukemia) | 15.51 | Increases reactive oxygen species levels |
Case Studies and Research Findings
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Cytotoxicity Evaluation :
A study investigated the cytotoxicity of several compounds similar to 2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester against drug-sensitive and multidrug-resistant cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects across multiple cell lines, suggesting its potential as an anticancer agent . -
Apoptotic Mechanisms :
In vitro assays demonstrated that the compound triggers apoptosis in cancer cells via caspase activation. Flow cytometry analysis showed changes in mitochondrial membrane potential and increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing cell death . -
Comparative Analysis with Other Compounds :
When compared to other known anticancer agents such as doxorubicin, 2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester showed comparable or superior efficacy in certain cell lines, particularly in overcoming drug resistance mechanisms .
Q & A
Q. Advanced Methodological Considerations
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate high-purity product .
- Yield Enhancement : Optimize stoichiometry (e.g., 1.2 equivalents of triethyl orthoformate) and reaction time (reflux for 4–6 hours).
- Side Reactions : Minimize decarboxylation by avoiding prolonged heating; monitor pH in aqueous workup steps .
What analytical techniques are critical for structural characterization?
Q. Basic Structural Analysis
- NMR : and NMR confirm substituent positions (e.g., trifluoro, methoxy groups) .
- X-ray Crystallography : Resolve dihedral angles (e.g., 65.3° between benzene and cyclopropane rings) using SHELXL for refinement .
Advanced Tip : Pair with IR spectroscopy to validate carbonyl stretches (~1700 cm) and ester linkages .
What biological activities are hypothesized for this compound?
Basic Pharmacological Exploration
While direct data is limited, structurally related 1,2,4-triazole derivatives exhibit antimicrobial and antifungal activity. Preliminary assays should include:
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on mammalian cell lines to assess safety thresholds.
How can computational modeling predict this compound’s interactions?
Q. Advanced Computational Workflow
Docking Studies : Use AutoDock Vina with crystal structure data (PDB) to simulate binding to bacterial DNA gyrase .
MD Simulations : GROMACS for stability analysis of ligand-enzyme complexes under physiological conditions.
SAR Analysis : Correlate substituent electronegativity (fluoro, methoxy) with activity using QSAR models .
How should researchers address contradictions in spectral or crystallographic data?
Q. Advanced Data Reconciliation
- Multi-Technique Validation : Cross-validate NMR assignments with HSQC and HMBC experiments.
- Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to resolve twinning or disorder in X-ray data .
- Reproducibility : Repeat syntheses under inert atmospheres to rule out oxidation artifacts .
What challenges arise during scale-up for preclinical studies?
Q. Advanced Process Chemistry
- Solvent Selection : Replace DMF with recyclable solvents (e.g., acetonitrile) to reduce environmental impact.
- Temperature Control : Use jacketed reactors to maintain reflux conditions (±2°C) during condensation .
- Byproduct Management : Implement inline FTIR to monitor decarboxylation side reactions .
How can degradation products be identified under stressed conditions?
Q. Advanced Stability Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
